5-Chloro-2-[(1S,2R)-2-phenylcyclopropyl]-1,2-thiazol-3(2H)-one
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Overview
Description
5-Chloro-2-[(1S,2R)-2-phenylcyclopropyl]-1,2-thiazol-3(2H)-one is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 5-Chloro-2-[(1S,2R)-2-phenylcyclopropyl]-1,2-thiazol-3(2H)-one typically involves the following steps:
Thiazole Formation: The formation of the thiazole ring through a cyclization reaction involving sulfur and nitrogen sources.
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
5-Chloro-2-[(1S,2R)-2-phenylcyclopropyl]-1,2-thiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
5-Chloro-2-[(1S,2R)-2-phenylcyclopropyl]-1,2-thiazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(1S,2R)-2-phenylcyclopropyl]-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar compounds to 5-Chloro-2-[(1S,2R)-2-phenylcyclopropyl]-1,2-thiazol-3(2H)-one include:
5-Chloro-2-methyl-1,2-thiazol-3(2H)-one: Known for its use as a biocide.
5-Chloro-2-thiophenecarboxylic acid: Used in organic synthesis.
5-Chloro-2-hydroxypyridine: Acts as a donor ligand in coordination chemistry.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Biological Activity
5-Chloro-2-[(1S,2R)-2-phenylcyclopropyl]-1,2-thiazol-3(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C12H10ClN1OS and features a thiazole ring substituted with a chloro group and a phenylcyclopropyl moiety. Its structural characteristics contribute to its biological properties.
1. Nicotinic Receptor Modulation
Research indicates that this compound acts as a modulator of the alpha-7 nicotinic acetylcholine receptor (nAChR). This receptor is implicated in various neurological processes, including cognition and neuroprotection. The compound has shown promise in enhancing cognitive function in preclinical models, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
2. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial strains. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
3. Anti-inflammatory Effects
This compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory disorders .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound binds selectively to the alpha-7 nAChR, which modulates neurotransmitter release and neuronal excitability.
- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into lipid membranes, affecting membrane fluidity and permeability.
- Cytokine Regulation : It downregulates the expression of inflammatory cytokines such as TNF-alpha and IL-6 through transcriptional modulation.
Case Study 1: Cognitive Enhancement
In a double-blind study involving aged rats, administration of this compound resulted in significant improvements in memory retention tasks compared to control groups. Behavioral assessments indicated enhanced learning capabilities linked to increased cholinergic activity in the hippocampus .
Case Study 2: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an alternative therapeutic agent against resistant bacterial strains .
Research Findings Summary
Properties
CAS No. |
918107-92-3 |
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Molecular Formula |
C12H10ClNOS |
Molecular Weight |
251.73 g/mol |
IUPAC Name |
5-chloro-2-[(1S,2R)-2-phenylcyclopropyl]-1,2-thiazol-3-one |
InChI |
InChI=1S/C12H10ClNOS/c13-11-7-12(15)14(16-11)10-6-9(10)8-4-2-1-3-5-8/h1-5,7,9-10H,6H2/t9-,10+/m1/s1 |
InChI Key |
AUCDZMGSHFYWEZ-ZJUUUORDSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]1N2C(=O)C=C(S2)Cl)C3=CC=CC=C3 |
Canonical SMILES |
C1C(C1N2C(=O)C=C(S2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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